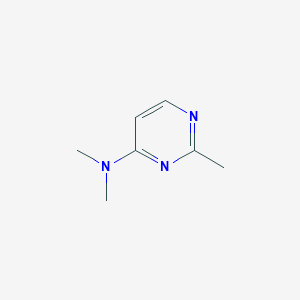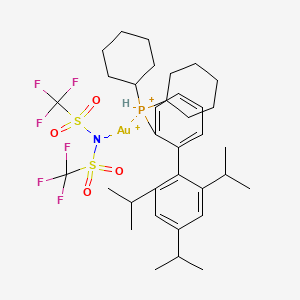
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylgold(I)bis(trifluoromethanesulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound known for its catalytic properties. It is used in various chemical reactions, particularly in organic synthesis, due to its ability to facilitate transformations with high efficiency and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) precursor, such as gold(I) chloride, in the presence of a base. The reaction is carried out in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in hydroarylation, cycloisomerization, and other organic transformations.
Substitution Reactions: It can participate in ligand exchange reactions where the gold center is substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dichloromethane, toluene, and acetonitrile are frequently used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific transformation being catalyzed. For example, in hydroarylation reactions, the products are typically arylated alkenes .
科学的研究の応用
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is used in various scientific research applications, including:
Organic Synthesis: It is widely used as a catalyst in the synthesis of complex organic molecules.
Medicinal Chemistry: Research into gold-based compounds for potential therapeutic applications often involves this compound.
Material Science: It is used in the development of new materials with unique properties.
作用機序
The compound exerts its catalytic effects through the activation of substrates via coordination to the gold center. This coordination facilitates various transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Similar Compounds
- Chloro(2-dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine)gold(I)
- (2-biphenyl)di-tert-butylphosphine gold(I) hexafluoroantimonate
- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene bis(trifluoromethanesulfonyl)imide gold(I)
Uniqueness
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its high catalytic efficiency and selectivity in various organic transformations. Its structure allows for effective stabilization of reaction intermediates, making it a valuable tool in synthetic chemistry .
特性
分子式 |
C35H50AuF6NO4PS2+ |
|---|---|
分子量 |
954.8 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C33H49P.C2F6NO4S2.Au/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;/q;-1;+1/p+1 |
InChIキー |
GMVGZINKTXAKDT-UHFFFAOYSA-O |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
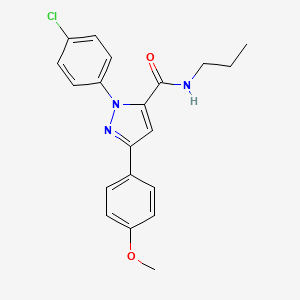
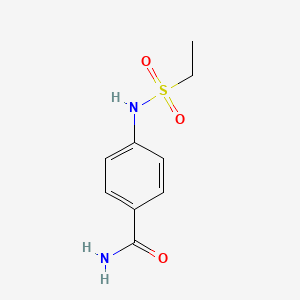
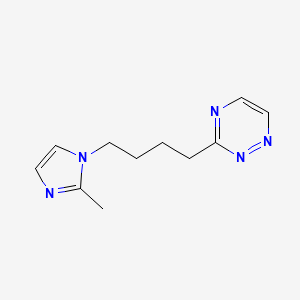
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)




![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)
![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
